ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate
Description
This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-chlorophenyl group, a furan-2-yl moiety, and a hydroxy group. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., triazolo-thiazole derivatives) are noted for diverse bioactivities, including antimicrobial and CNS-targeting effects .
Properties
IUPAC Name |
ethyl 1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-31-22(30)14-7-5-11-27(13-14)18(15-8-3-4-9-16(15)24)19-21(29)28-23(33-19)25-20(26-28)17-10-6-12-32-17/h3-4,6,8-10,12,14,18,29H,2,5,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXWPHPCMVDGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[3,2-b][1,3]thiazole structure, which is then functionalized with various substituents.
Formation of the Triazolo[3,2-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chlorophenyl and Furan-2-yl Groups: These groups are introduced through nucleophilic substitution reactions.
Hydroxylation and Carboxylation: The hydroxyl group is typically introduced via oxidation reactions, while the carboxylate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Components and Reactivity
The compound contains three key heterocyclic moieties:
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A piperidine ring substituted with an ethyl ester group.
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A 2-chlorophenyl group attached via a methyl linkage.
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A fused triazolo[3,2-b] thiazole core with a hydroxy group at position 6 and a furan-2-yl substituent at position 2.
Potential Reaction Sites:
Hydrolysis of the Ethyl Ester
The ethyl ester at position 3 of the piperidine ring is likely hydrolyzable. For example:
Similar ester hydrolysis is documented in piperidine derivatives for prodrug activation .
Modification of the Triazolothiazole Core
The hydroxy group at position 6 may participate in:
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Etherification with alkyl halides.
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Acylation with acid chlorides.
For instance, in analogous triazolothiazoles, hydroxyl groups undergo Mitsunobu reactions to form ethers .
Functionalization of the Furan Ring
The furan-2-yl group could undergo:
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Electrophilic substitution (e.g., nitration, sulfonation).
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Diels-Alder reactions with dienophiles like maleic anhydride .
Research Gaps and Recommendations
No experimental data for this specific compound were identified in the provided sources. Further studies should prioritize:
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Synthetic Routes : Optimizing coupling reactions between the triazolothiazole and piperidine moieties.
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Stability Testing : Assessing degradation pathways under varying pH and temperature conditions.
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Catalytic Modifications : Exploring cross-coupling (e.g., Suzuki-Miyaura) to diversify substituents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values as low as 2.50 µg/mL , indicating broad-spectrum activity.
- The compound's mechanism may involve inhibition of bacterial DNA gyrase, similar to known antibiotics like ciprofloxacin.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties:
- In vitro assays have shown HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , suggesting protective effects against hemolytic agents.
- It inhibits pro-inflammatory cytokines, potentially benefiting conditions characterized by inflammation.
Antioxidant Properties
Oxidative stress is implicated in numerous diseases; therefore, the antioxidant activity of this compound is noteworthy:
- DPPH scavenging assays have reported percentages between 84.16% and 90.52% , indicating strong radical scavenging capabilities.
Anticancer Activity
The anticancer potential of this compound has been documented through various studies:
- In vitro tests have shown inhibition of cancer cell lines such as HCT-116 and T47D , with IC50 values ranging from 6.2 µM to 43.4 µM .
- Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
Mode of Action
The compound interacts with its targets by inhibiting the production of:
- Nitric oxide (NO)
- Tumor necrosis factor-alpha (TNF-alpha) in LPS-stimulated human microglia cells.
Biochemical Pathways
It affects critical pathways such as:
- The endoplasmic reticulum (ER) stress pathway.
- The NF-kB inflammatory pathway.
Case Study Insights
Several research findings underscore the utility of this compound in various therapeutic areas:
- Neuroprotection : Studies indicate potential benefits in neurodegenerative conditions due to its ability to modulate inflammatory responses.
- Cancer Therapy : The ability to induce apoptosis positions this compound as a candidate for further development in cancer treatment protocols.
- Infectious Diseases : Its antimicrobial activity suggests potential applications in treating infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its combination of a triazolo-thiazole core, furan, and piperidine-3-carboxylate ester. Below is a comparative analysis with structurally related analogs from the evidence:
| Compound | Core Structure | Key Substituents | Reported Properties |
|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[3,2-b][1,3]thiazole | 2-Chlorophenyl, furan-2-yl, hydroxy, piperidine-3-carboxylate | Inferred: Enhanced lipophilicity due to ester; potential CNS activity |
| 5-{4-(3-Chlorophenyl)-1-PiperazinylMethyl}-2-Methyl[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-ol | [1,3]Thiazolo[3,2-b][1,2,4]triazole | 3-Chlorophenyl, piperazinyl, 4-ethoxy-3-methoxyphenyl | Higher polarity due to methoxy/ethoxy groups; possible antipsychotic activity |
| AZD5153 (Bromodomain Inhibitor) | Triazolo[4,3-b]pyridazine | Bivalent binding groups (piperidyl, methoxy-triazolo) | High BRD4 potency; tumor growth inhibition via c-Myc downregulation |
| Ethyl 7-Methyl-5-(4-Methylphenyl)-3-Oxo-2-{[3-(3,4-Dichlorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-... | Thiazolo[3,2-a]pyrimidine | Dichlorophenyl, pyrazole methylidene | Antimicrobial activity; synthetic versatility via condensation reactions |
Key Observations
Core Heterocycle Influence: The triazolo-thiazole core in the target compound is less common than triazolopyridazines (e.g., AZD5153) but shares conformational rigidity, favoring receptor binding . Substitution at position 5 (hydroxy group) may confer hydrogen-bonding capacity, unlike non-polar analogs in .
The piperidine-3-carboxylate ester likely improves blood-brain barrier penetration relative to piperazinyl derivatives () .
Synthetic Pathways :
- Analogous triazolo-thiazoles () are synthesized via cyclocondensation of hydrazines with thioureas or thioamides .
- The target compound’s ester group suggests a late-stage alkylation or esterification step, contrasting with ’s use of enamine intermediates .
Pharmacological Potential
Biological Activity
Ethyl 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate is a complex compound that belongs to a class of molecules known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a piperidine core with multiple functional groups that contribute to its biological properties. The presence of a triazole and thiazole moiety is particularly significant due to their known pharmacological activities.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. A study demonstrated that triazole derivatives exhibited antiproliferative activity against breast and colon cancer cell lines with IC50 values in the micromolar range . Specifically, compounds similar to this compound have been linked to inhibition of cancer cell growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole-containing compounds have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. For example, studies on triazole derivatives have shown effectiveness against pathogenic bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory and Analgesic Effects
Triazole derivatives are also known for their anti-inflammatory properties. This compound may exert these effects through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process. Research has indicated that related compounds can significantly reduce inflammation in animal models .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : These compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a crucial mechanism for anticancer agents.
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated a series of triazole derivatives against various cancer cell lines. The results showed that certain modifications at the piperidine ring enhanced anticancer activity significantly compared to non-modified analogs .
Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, several triazole derivatives were tested against common bacterial strains. The results indicated that modifications similar to those found in this compound yielded compounds with MIC values lower than those of conventional antibiotics .
Q & A
Q. How is the molecular structure of the compound confirmed post-synthesis?
The structure is validated using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction data can resolve stereochemical ambiguities, as demonstrated in analogous triazolo-thiadiazine derivatives . Elemental analysis further confirms purity and composition.
Q. What computational tools are used to predict pharmacokinetic properties and drug-likeness?
The SwissADME platform is employed to calculate parameters such as logP (lipophilicity), aqueous solubility, and bioavailability. These metrics are benchmarked against reference drugs (e.g., celecoxib) to assess therapeutic potential . Key outputs include bioavailability radar plots and BOILED-Egg models for absorption.
Q. Which experimental techniques are critical for assessing purity during synthesis?
High-performance liquid chromatography (HPLC) with UV detection and thin-layer chromatography (TLC) are standard methods. For hygroscopic or thermally unstable intermediates, hyphenated techniques like LC-MS provide additional validation .
Advanced Research Questions
Q. How can synthetic yield be optimized for sterically hindered intermediates?
Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables (e.g., temperature, solvent polarity, and catalyst loading). Flow chemistry setups improve mixing efficiency and reduce side reactions in multistep syntheses, as shown in diazomethane derivatization studies . Reaction optimization may also involve replacing traditional reagents with milder alternatives (e.g., polymer-supported bases).
Q. How should researchers resolve discrepancies in solubility or spectroscopic data?
Orthogonal validation is essential:
- For solubility conflicts: Repeat measurements in varied solvents (polar aprotic vs. protic) and use dynamic light scattering (DLS) to detect aggregation.
- For NMR inconsistencies: Employ 2D techniques (COSY, HSQC) to assign peaks unambiguously or compare with crystallographic data . Statistical tools like principal component analysis (PCA) can identify outlier datasets .
Q. What strategies improve pharmacokinetic profiles through structural modification?
- Salt formation : Convert the free base to hydrochloride or sodium salts to enhance aqueous solubility.
- Functional group substitution : Introduce polar groups (e.g., hydroxyl, carboxyl) at the piperidine or furan moieties to reduce logP.
- Prodrug design : Esterify the hydroxy group to improve membrane permeability, with enzymatic cleavage in vivo .
Q. How can researchers validate target engagement in bioactivity studies?
Use competitive binding assays (e.g., surface plasmon resonance or fluorescence polarization) to measure affinity for hypothesized targets (e.g., cyclooxygenase-2 analogs). Pair this with molecular docking simulations to map binding interactions, leveraging structural data from X-ray crystallography .
Methodological Considerations
- Data Repositories : Access synthetic protocols and spectral data via Chemotion repositories (e.g., https://doi.org/10.14272/reaction/SA-FUHFF-UHFFFADPSC-OEMVMGJIOK-UHFFFADPSC-NUHFF ) for reproducibility .
- Safety Protocols : Refer to GHS hazard statements (e.g., H314 for corrosive byproducts) and ensure proper handling of chlorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
